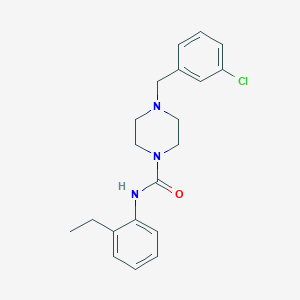
1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or receptors involved in various biological processes. It has also been reported to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been reported to have antibacterial activity against certain strains of bacteria. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine in lab experiments is its potential therapeutic effects in various fields of research. It also has good solubility in common organic solvents, which makes it easy to handle in the laboratory. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action to better understand its therapeutic effects. Additionally, further research can be conducted to explore its potential use as an anti-cancer and anti-inflammatory agent.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine involves the reaction of 2-chlorobenzyl chloride with 2-thienylmethanamine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with o-phenylenediamine to form the final product. This method has been reported to have a good yield and high purity.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3S/c20-16-8-2-1-6-14(16)13-23-18-10-4-3-9-17(18)22-19(23)21-12-15-7-5-11-24-15/h1-11H,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJUAUNHMTVJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~,N~2~-diethyl-N~1~-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methylglycinamide](/img/structure/B5186460.png)
![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5186473.png)

![1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-N-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5186483.png)

![ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5186499.png)
![N-[4-(benzyloxy)phenyl]-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5186505.png)

![6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5186509.png)
![2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone](/img/structure/B5186514.png)
![3-{1-[3-(benzyloxy)-4-methoxybenzyl]-2-piperidinyl}pyridine](/img/structure/B5186521.png)

![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5186550.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-methyl-2-(4-morpholinyl)propyl]propanamide](/img/structure/B5186552.png)